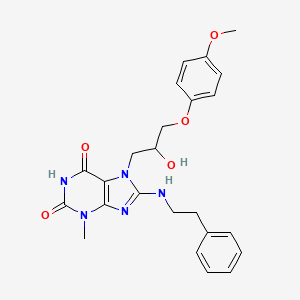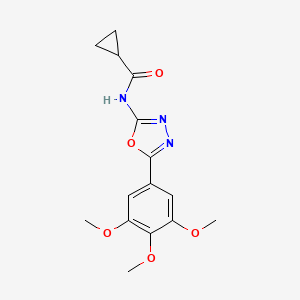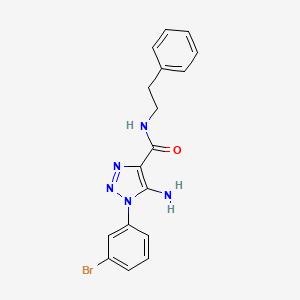
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole compound that has shown potential in various biological applications.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. It also inhibits the formation of amyloid beta plaques, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the formation of amyloid beta plaques, which are responsible for the development of Alzheimer's disease. Additionally, it has been found to exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is its potential in various scientific research applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and as an antifungal and antibacterial agent. However, one of the limitations is its low yield during the synthesis process, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to optimize the synthesis process to increase the yield of the final product.
Métodos De Síntesis
The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-bromoaniline, 2-phenylethylamine, and ethyl 2-cyanoacetate in the presence of triethylamine and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the final product is around 50%.
Aplicaciones Científicas De Investigación
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the formation of amyloid beta plaques. Additionally, it has been found to exhibit antifungal and antibacterial activity.
Propiedades
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c18-13-7-4-8-14(11-13)23-16(19)15(21-22-23)17(24)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,19H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYWRFCQQRRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


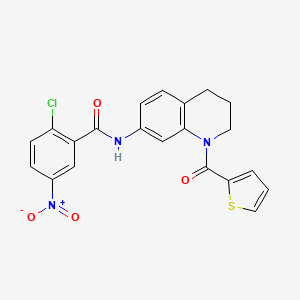
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2393696.png)

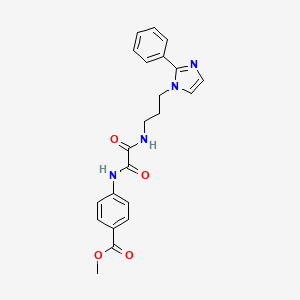
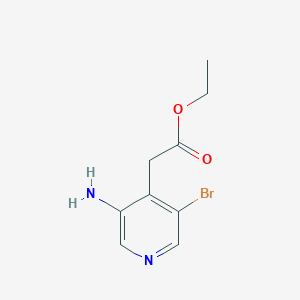
![5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
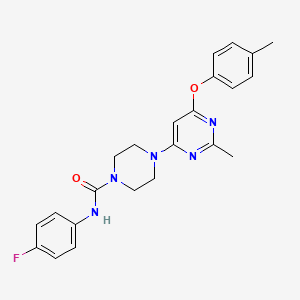
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2393704.png)
![7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2393708.png)


